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Abstract

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone of cell biology, acting as the
architect of the centriole by establishing its fundamental 9-fold symmetry. This highly conserved
protein is indispensable for the formation of the cartwheel structure, the scaffold upon which
new centrioles are built. Consequently, SASS6 is crucial for the biogenesis of both
centrosomes and cilia. Dysregulation of SASS6 function is implicated in a range of human
pathologies, including autosomal recessive primary microcephaly and various cancers, making
it a subject of intense research and a potential target for therapeutic intervention. This technical
guide provides a comprehensive overview of the current understanding of SASS6, detailing its
molecular structure, known isoforms, and functional roles. We present quantitative data from
key studies in structured tables, outline detailed experimental protocols for its investigation, and
visualize its complex regulatory and signaling pathways using Graphviz diagrams. A significant
focus is placed on the existence of SASS6 isoforms and the current knowledge gap regarding
their potentially distinct functions, highlighting a critical area for future research.

SASSG6 Protein: Structure and Known Isoforms

The function of SASS6 is intrinsically linked to its protein structure, which facilitates its central
role in cartwheel assembly. In humans, the SASS6 gene is known to produce at least two
distinct protein isoforms through alternative splicing.
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Domain Architecture of Canonical SASS6 (Isoform 1)

The canonical and most studied form of SASS6 is a multi-domain protein comprising:

e N-Terminal Head Domain: This globular domain contains the conserved PISA (Present in
SAS-6) motif and is crucial for the head-to-head oligomerization of SASS6 homodimers. This
self-assembly process is thought to form the central "hub" of the cartwheel.[1]

o Central Coiled-Coil Domain: This extensive region mediates the homodimerization of SASS6
monomers, forming a stable, parallel coiled-coil structure. These dimers represent the
fundamental building blocks of the cartwheel, with the coiled-coil domains radiating outwards
to form the "spokes".[2][3][4]

o C-Terminal Disordered Region: This region is less conserved and predicted to be intrinsically
disordered. It has been implicated in microtubule binding and nucleation.[5][6]

Known Human SASSG6 Isoforms

The National Center for Biotechnology Information (NCBI) RefSeq database annotates two
primary transcript variants for human SASS6, which translate into two distinct protein

isoforms[5]:

e Isoform 1 (NP_919268.1): This is the longer, canonical isoform (657 amino acids) that is
widely studied and considered the reference sequence. It is encoded by transcript variant 1
(NM_194292.3).

e |Isoform 2 (NP_001291758.1): This isoform is shorter due to the lack of a 5' exon in its
corresponding transcript variant (NM_001304829.2). This results in the use of a downstream
translation initiation codon (AUG), producing a protein with a truncated N-terminus compared
to isoform 1.[5]

Crucially, there is a significant gap in the current scientific literature regarding the functional
differences between these two isoforms. The vast majority of functional studies have been
conducted using knockout models that eliminate all isoforms or overexpression systems that
utilize the canonical isoform 1. Therefore, the specific roles, expression patterns, and
regulatory mechanisms of isoform 2 remain to be elucidated.
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Functional Roles and Quantitative Analysis

SASS6's primary role is to initiate and scaffold the formation of the centriolar cartwheel. Its
tightly regulated expression and localization are essential for ensuring that each mother
centriole templates the formation of exactly one daughter procentriole per cell cycle.[7]

Quantitative Data from SASS6 Depletion/Knockout
Studies

Experiments involving the removal of SASS6 function have been pivotal in understanding its
necessity for centriole integrity and duplication. The data below is derived from studies on
mouse embryonic stem cells (MESCs) where the Sass6 gene was knocked out.
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Parameter
Measured

Wild-Type (WT)
mESCs

Sass6-/- mESCs Reference

Centrosome Integrity

% of cells with

centrosomes

97+ 7%

76 + 9% 3]

% of centrosomes

with =2 centrioles

99 + 2%

45 + 8% 3]

% of centrosomes

with 1 centriole

1+2%

46 + 10% [3]

% of centrosomes

with O centrioles

0%

9+ 4% 3]

Centriole Structure

% of normal-like

centrioles

N/A

18% [3]

% of abnormal

centrioles

N/A

65% 3]

% of thread-like

structures

N/A

17% [3]

Recruitment of

Centriolar Proteins

% of centrosomes
with STIL

74 + 6%

29 + 8% [2]13]

% of centrioles with
normal CEP135

96 + 3%

12 + 8% [3]

% of centrosomes
with CEP97

95%

73% 2]

Ciliation Capacity

% of ciliated cells

11%

0% 3]
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Quantitative Data from SASS6 Overexpression Studies

Conversely, overexpression of SASS6, particularly non-degradable mutants, often leads to
centriole amplification and has been linked to other cellular phenotypes like increased
ciliogenesis and cell invasion.

Cell Line & Parameter SASS6-ND

. Control . Reference
Condition Measured Expression
RPE-1 cells % of ciliated cells ~25% ~60% [8]
Cilium Length
RPE-1 cells ~2.5 um ~4.0 um [8]
(um)
DMS273 lung ) ) 1.0 (with ~0.1 (with
Relative Invasion [8]
cancer cells shControl) ShSASS6)

Signaling and Regulatory Pathways

The function of SASSE6 is tightly controlled by a network of proteins that regulate its recruitment,
activity, and degradation. Key pathways are visualized below.

Upstream Regulation: SASS6 Recruitment and
Cartwheel Assembly

The master kinase PLK4 initiates centriole duplication. It phosphorylates STIL (the human
ortholog of Ana2), which then forms a complex with SASS6 and recruits it to the mother
centriole to begin cartwheel assembly.

. Phosphorylates
- Recruitment &
STIL-P : SASS6 Oligomerization Cartwheel Assembly
Complex at Mother Centriole
SASS6

(dimer)
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Click to download full resolution via product page
SASS6 Recruitment and Cartwheel Initiation Pathway.

Regulation by Protein Degradation

To prevent centriole re-duplication within the same cell cycle, SASS6 levels are strictly
controlled via proteasomal degradation, mediated primarily by the SCFFBXW5/7 and
Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases.

SCF (FBXWS5/7) APC/C
SASSE E3 Ligase E3 Ligase

Ubiquitinates biquitinates

SASS6-Ub |«

Proteasome

Degradation

Click to download full resolution via product page
SASS6 Protein Degradation Pathway.

Involvement in Cancer-Related Signaling
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Recent studies have linked the overexpression of SASS6, a common feature in many cancers,
to the modulation of key cancer-related pathways, including the inhibition of the p53 tumor
suppressor pathway and the activation of the pro-invasive YAP/TAZ pathway.[8]

SASS6
Overexpression

Activates

p53 Pathway YAP/TAZ Pathway

Promotes

Cell Invasion

Click to download full resolution via product page

Suppresses

Tumor Cell
Proliferation

SASS6 Links to p53 and YAP/TAZ Pathways in Cancer.

Experimental Protocols

Investigating the function of SASS6 requires a combination of genetic, cell biology, and
biochemical techniques. Below are detailed methodologies for key experimental approaches.

CRISPRI/Cas9-Mediated Knockout of SASS6 in Human
Cells

This protocol, adapted from Wang et al. (2015), describes the generation of stable SASS6
knockout cell lines.[9]

Workflow Diagram:
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Start:
Human Cell Line
(e.g., RPE-1, U20S)

1. Design & Clone gRNAs
(Targeting early exons of SASS6)

2. Co-transfect Cells
(Cas9 plasmid + gRNA plasmid)

3. Selection/Enrichment
(e.g., Puromycin selection or FACS)

4. Single-Cell Cloning
(Plate cells at limiting dilution)

5. Clone Expansion

6. Validation of Knockout

Western Blot (loss of protein) Immunofluorescence (loss of signal)

\i ——
Genomic PCR & Sequencin End:
quencing Validated SASS6-/- Cell Line

Click to download full resolution via product page

Workflow for Generating SASS6 Knockout Cell Lines.
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Methodology:

» gRNA Design: Design two or more single-guide RNAs (gRNAs) targeting the first or second
exon of the SASS6 gene to ensure a frameshift mutation and early stop codon.

e Vector Cloning: Clone the designed gRNA sequences into a suitable expression vector that
also contains a selection marker (e.g., puromycin resistance).

o Transfection: Co-transfect the gRNA plasmid(s) and a Cas9-expressing plasmid into the
target human cell line (e.g., RPE-1 or U20S) using a high-efficiency transfection reagent.

e Selection: 24-48 hours post-transfection, apply selection pressure (e.g., add puromycin to
the culture medium) to eliminate non-transfected cells.

» Single-Cell Cloning: After selection, plate the surviving cells at a very low density (limiting
dilution) in 96-well plates to isolate single cells and grow them into clonal populations.

e Screening and Validation:

o Genomic DNA Analysis: For each clone, extract genomic DNA. Perform PCR using
primers that flank the gRNA target site. Sequence the PCR products to confirm the
presence of insertions or deletions (indels).

o Western Blotting: Lyse cells from each potential knockout clone and perform a western
blot using a validated SASS6 antibody to confirm the complete absence of the SASS6
protein.

o Immunofluorescence: Fix and stain cells with a SASS6 antibody to confirm the absence of
the protein at the centrosome.

Ultrastructure Expansion Microscopy (U-ExM) for
Centriole Analysis

This protocol allows for the nanoscale imaging of centriolar structures and protein localization
using conventional confocal microscopy. It is based on methods described in Grzonka & Bazzi
(2024).[2][3]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SASS6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

e Cell Culture: Grow cells on glass coverslips.

e Immunofluorescence Staining (Pre-Expansion):

o

Fix cells (e.g., with ice-cold methanol).

[e]

Permeabilize and block non-specific binding sites.

o

Incubate with primary antibodies against SASS6 and other centriolar markers (e.g.,
Acetylated-Tubulin, Centrin, STIL).

o

Incubate with fluorescently labeled secondary antibodies.

e Gel Embedding:

o Incubate the stained coverslips with a gelling solution containing acrylamide and sodium
acrylate.

o Initiate polymerization by adding TEMED and APS. Allow the gel to form around the cells.

e Denaturation:

o Digest the gel-embedded samples in a denaturation buffer containing SDS at 95°C. This
homogenizes the mechanical properties of the sample.

e Expansion:

o Carefully remove the gel from the coverslip and place it in a large volume of distilled water.

o The gel will isotropically expand over several hours as the water is absorbed. Replace the
water several times to ensure maximum expansion (typically ~4-fold).

e Imaging:

o Mount the expanded gel on a glass-bottom dish.
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o Image using a confocal microscope. The physical expansion of the sample allows for
super-resolution imaging of centriolar structures.

Conclusion and Future Directions

SASSG is unequivocally a central player in centriole biogenesis. Its role in forming the
cartwheel and establishing the organelle’s iconic 9-fold symmetry is well-established. The
pathways that regulate its function and its links to human disease are areas of active and
fruitful investigation.

However, this guide highlights a critical knowledge gap: the functional significance of SASS6
isoforms. The existence of a shorter isoform with a distinct N-terminus raises important
questions:

» Does isoform 2 have a different localization or binding affinity for interaction partners like
STIL?

» Are the two isoforms expressed in a tissue-specific or cell-cycle-dependent manner?
e Could the ratio of isoform 1 to isoform 2 modulate centriole assembly or function?

e Do the isoforms have different roles in mother-centriole-dependent duplication versus de
novo centriole formation?

Future research must be directed at answering these questions. The development of isoform-
specific antibodies and knockout/rescue systems will be essential tools. Elucidating the distinct
roles of SASS6 isoforms will not only deepen our fundamental understanding of centriole
biology but may also uncover novel mechanisms of disease and provide more refined targets
for therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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